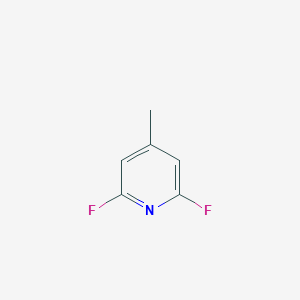![molecular formula C16H11Cl2NO3 B1661250 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- CAS No. 889651-04-1](/img/structure/B1661250.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorohydroxyphenyl group and an isoindole dione moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dichloro-4-hydroxybenzaldehyde: This intermediate is synthesized through the chlorination of 4-hydroxybenzaldehyde using chlorine gas under controlled conditions.
Formation of 2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: The aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde is reduced to an alcohol, followed by conversion to the corresponding amine through reductive amination.
Cyclization to Isoindole Dione: The amine is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dichlorohydroxyphenyl group is crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Phthalic Anhydride: Used in the cyclization step to form the isoindole dione structure.
2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: An intermediate in the synthetic route.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is unique due to its combined structural features of a dichlorohydroxyphenyl group and an isoindole dione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
889651-04-1 |
|---|---|
分子式 |
C16H11Cl2NO3 |
分子量 |
336.2 |
IUPAC 名称 |
2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-7-9(8-13(18)14(12)20)5-6-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-4,7-8,20H,5-6H2 |
InChI 键 |
RUKPJKCJRIKFSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)
![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)



![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)


![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B1661187.png)



